Piperaquine phosphate

Übersicht

Beschreibung

Piperaquine is an antiparasitic drug used in combination with dihydroartemisinin to treat malaria . It was developed under the Chinese National Malaria Elimination Programme in the 1960s and was adopted throughout China as a replacement for the structurally similar antimalarial drug chloroquine .

Synthesis Analysis

While the exact synthesis process of Piperaquine phosphate is not detailed in the available sources, it is known that Piperaquine is a bisquinoline first made in the 1960s .

Molecular Structure Analysis

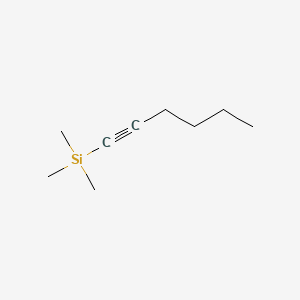

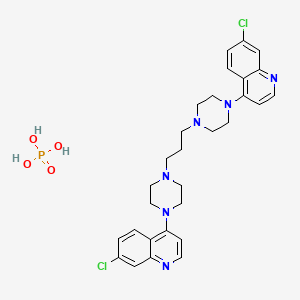

Piperaquine phosphate has a molecular weight of 633.51 and a chemical formula of C29H32Cl2N6.H3O4P . It is described by a three-compartment disposition model with flexible absorption .

Chemical Reactions Analysis

Piperaquine undergoes N-dealkylation, separating its aliphatic bridge from one of the nitrogen-containing rings . The resulting aldehyde is then oxidized to a carboxylic acid to form metabolite 1 (M1) .

Physical And Chemical Properties Analysis

Piperaquine is characterized by slow absorption and a long biological half-life . It is highly absorbed into systemic circulation . Body weight influences clearance and volume parameters significantly, resulting in lower piperaquine exposures in small children (<25 kg) compared to larger children and adults (≥25 kg) after administration of the manufacturers’ currently recommended dose regimens .

Wissenschaftliche Forschungsanwendungen

Piperaquine Phosphate: A Comprehensive Analysis of Scientific Research Applications

Malaria Treatment: Piperaquine phosphate is primarily used in the treatment of uncomplicated Plasmodium falciparum infections. It is effective in adults, children, and infants over 6 months of age who weigh more than 5 kg. It is commonly used in combination with Artenimol to treat malaria .

Combination Therapy: In the fight against drug-resistant falciparum malaria, Piperaquine phosphate is used in artemisinin-based combination therapy (ACT) with dihydroartemisinin. This combination has been a significant step forward in treating resistant strains of malaria .

Prophylactic Use: Studies have shown that Piperaquine phosphate can be used prophylactically. It has been tested in mice infected with chloroquine-sensitive or -resistant strains of P. berghei, demonstrating its potential as a preventative measure against malaria .

Pharmacokinetics and Pharmacodynamics: Research into the pharmacokinetics and pharmacodynamics of Piperaquine phosphate has been conducted using murine malaria models. These studies are crucial for understanding how the drug is processed within the body and how it interacts with the malaria parasite .

Stability Profiling: Stability profiling of Piperaquine phosphate is essential for ensuring the drug’s efficacy over time. Studies have focused on understanding how environmental factors affect the stability of the compound, which is vital for long-term storage and use .

Analytical Method Development: Analytical methods have been developed and validated for Piperaquine phosphate to ensure quality control during manufacturing and distribution. This research ensures that the drug meets safety and efficacy standards before reaching patients .

Wirkmechanismus

Target of Action

Piperaquine phosphate primarily targets the Plasmodium falciparum parasite , which is responsible for causing malaria . The compound specifically inhibits the parasite’s haem detoxification pathway .

Mode of Action

The mode of action of Piperaquine phosphate is thought to be similar to that of Chloroquine . It is believed to function by accumulating in the parasite’s digestive vacuole and interfering with the detoxification of heme into hemozoin . The exact mechanism of piperaquine phosphate’s inhibition of the haem detoxification pathway is still unknown .

Biochemical Pathways

Piperaquine phosphate affects the biochemical pathway responsible for the detoxification of heme into hemozoin within the Plasmodium falciparum parasite . By inhibiting this pathway, Piperaquine phosphate disrupts the parasite’s ability to detoxify heme, leading to its death .

Pharmacokinetics

Piperaquine phosphate is characterized by slow oral absorption, exhibiting multiple peaks in its plasma concentration curve suggestive of enterohepatic recycling occurring alongside the absorption process . It is described by a three-compartment disposition model with flexible absorption . Body weight significantly influences clearance and volume parameters, resulting in lower Piperaquine exposures in small children compared to larger children and adults .

Result of Action

The result of Piperaquine phosphate’s action is the death of the Plasmodium falciparum parasite . By disrupting the detoxification of host heme, Piperaquine phosphate kills the parasites, thereby stopping the infection and allowing the person to recover .

Action Environment

The action, efficacy, and stability of Piperaquine phosphate can be influenced by various environmental factors. For instance, resistance to Piperaquine phosphate has been increasingly reported since 2010, particularly in Southeast Asia . Furthermore, the pharmacokinetics of Piperaquine phosphate, including its absorption and clearance, can be affected by the patient’s body weight .

Safety and Hazards

Zukünftige Richtungen

Piperaquine phosphate has come back into use in combination with the artemisinin derivative Artenimol as part of the combination product Eurartesim . It appears to show similar efficacy and safety, with a simpler mode of administration and easier compliance when compared with other ACTs used in the treatment of uncomplicated malaria .

Eigenschaften

IUPAC Name |

7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32Cl2N6.H3O4P/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29;1-5(2,3)4/h2-9,20-21H,1,10-19H2;(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KATNPMSTHHZOTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35Cl2N6O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601006108 | |

| Record name | Phosphoric acid--4,4'-[propane-1,3-diyldi(piperazine-4,1-diyl)]bis(7-chloroquinoline) (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601006108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

633.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperaquine phosphate | |

CAS RN |

85547-56-4 | |

| Record name | Piperaquine phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85547-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperaquine phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085547564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid--4,4'-[propane-1,3-diyldi(piperazine-4,1-diyl)]bis(7-chloroquinoline) (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601006108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPERAQUINE PHOSPHATE (1:1) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A17BAT3GK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Piperaquine phosphate against malaria?

A1: While the exact mechanism is still under investigation, Piperaquine phosphate, a bisquinoline antimalarial drug, is believed to exert its action by interfering with the parasite's heme detoxification pathway. [, , ] Malaria parasites degrade hemoglobin for nutrients, releasing heme as a byproduct. Piperaquine phosphate is thought to inhibit the parasite's ability to convert toxic free heme into non-toxic hemozoin, leading to parasite death. []

Q2: How does Piperaquine phosphate differ in its action from dihydroartemisinin, a common partner drug?

A2: Dihydroartemisinin, an artemisinin derivative, acts more rapidly against malaria parasites, primarily targeting those in the early stages of infection. [] Piperaquine phosphate, with its longer half-life, provides a sustained antimalarial effect, eliminating parasites that may persist after the initial dihydroartemisinin treatment. This complementary action makes their combination highly effective. [, ]

Q3: What is the molecular formula and weight of Piperaquine phosphate?

A3: Piperaquine phosphate has a molecular formula of C29H32Cl2N6O8P2 and a molecular weight of 707.5 g/mol. []

Q4: How does the presence of food affect the oral bioavailability of Piperaquine phosphate?

A4: Studies indicate that the bioavailability of Piperaquine phosphate is significantly enhanced when administered with a moderate-fat meal. [] This improved absorption in the presence of food is likely due to increased solubility of this lipophilic drug.

Q5: What is the stability profile of Piperaquine phosphate under various storage conditions?

A5: Research on Dihydroartemisinin Piperaquine phosphate tablets highlights the stability of these formulations. [] The specific excipients used, including starch, dextrin, and sodium carboxymethyl starch, contribute to maintaining the drug's stability and preventing discoloration over extended periods. []

Q6: What is the typical elimination half-life of Piperaquine phosphate in humans?

A6: Piperaquine phosphate is known for its long elimination half-life, typically ranging from 11 to 23 days in healthy individuals. [] This extended half-life contributes to its prolonged antimalarial effect and suitability for use in combination therapies.

Q7: Does Piperaquine phosphate exhibit accumulation upon repeated dosing?

A7: Yes, Piperaquine phosphate shows a 3- to 7-fold accumulation in plasma following multiple doses. [] This accumulation is an important consideration for dosage regimens, especially in long-term prophylaxis or treatment.

Q8: What are the standard in vivo models used to assess the antimalarial efficacy of Piperaquine phosphate?

A8: The efficacy of Piperaquine phosphate has been extensively evaluated in murine models infected with Plasmodium berghei. [, , ] Researchers use this model to determine parasite clearance times, recrudescence rates, and assess the synergistic effects of Piperaquine phosphate when combined with other antimalarials like dihydroartemisinin.

Q9: Has the efficacy of Piperaquine phosphate been established in clinical trials for uncomplicated malaria?

A9: Yes, numerous clinical trials have demonstrated the efficacy of Piperaquine phosphate, particularly in combination with dihydroartemisinin, for treating uncomplicated malaria caused by Plasmodium falciparum. [, , , ] These studies have consistently shown high cure rates, rapid parasite clearance, and favorable safety profiles.

Q10: Has resistance to Piperaquine phosphate been observed in Plasmodium falciparum?

A10: While Piperaquine phosphate has been effective, studies have reported the emergence of resistance in some regions, particularly in Southeast Asia. [] This highlights the importance of continued surveillance and the need for new antimalarial drugs or strategies to combat emerging resistance.

Q11: What analytical techniques are commonly employed to quantify Piperaquine phosphate in biological samples?

A11: High-performance liquid chromatography (HPLC) coupled with various detection methods, particularly UV detection, is widely used for the quantification of Piperaquine phosphate in plasma samples. [, , , , , , , ] These methods are sensitive, specific, and allow for accurate determination of drug levels in pharmacokinetic studies.

Q12: Have there been efforts to develop and validate rapid screening methods for Piperaquine phosphate in pharmaceutical formulations?

A12: Yes, researchers have successfully transferred thin-layer chromatography (TLC) screening methods, commonly used for detecting counterfeit pharmaceuticals, to quantitative high-performance TLC (HPTLC)-densitometry methods for Piperaquine phosphate. [] This advancement allows for more rapid and cost-effective quality control analysis of Piperaquine phosphate-containing medications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.